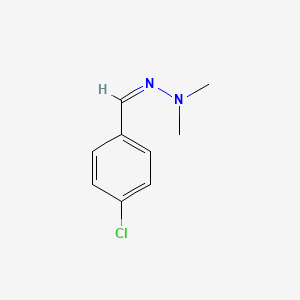

4-chlorobenzenecarbaldehyde N,N-dimethylhydrazone

Description

4-Chlorobenzenecarbaldehyde N,N-dimethylhydrazone (CAS: 248924-39-2) is a hydrazone derivative characterized by a para-chlorinated benzene ring and an N,N-dimethylhydrazone functional group. Its molecular formula is C₁₁H₂₁NO₄, with a molecular weight of 231.289 g/mol. Key physical properties include a density of 1.1±0.1 g/cm³, a boiling point of 360.4±25.0 °C, and a flash point of 171.8±23.2 °C .

Structure

3D Structure

Properties

Molecular Formula |

C9H11ClN2 |

|---|---|

Molecular Weight |

182.65 g/mol |

IUPAC Name |

N-[(Z)-(4-chlorophenyl)methylideneamino]-N-methylmethanamine |

InChI |

InChI=1S/C9H11ClN2/c1-12(2)11-7-8-3-5-9(10)6-4-8/h3-7H,1-2H3/b11-7- |

InChI Key |

JWRGEPOIPOSDQN-XFFZJAGNSA-N |

Isomeric SMILES |

CN(C)/N=C\C1=CC=C(C=C1)Cl |

Canonical SMILES |

CN(C)N=CC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Ethanol/Methanol-Based Synthesis

The most widely reported method involves refluxing equimolar amounts of 4-chlorobenzaldehyde and N,N-dimethylhydrazine in ethanol or methanol. The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the aldehyde carbonyl, followed by dehydration to form the hydrazone bond.

Typical Procedure:

-

Reactants: 4-Chlorobenzaldehyde (10 mmol), N,N-dimethylhydrazine (10 mmol)

-

Solvent: Anhydrous ethanol (30 mL)

-

Conditions: Reflux at 78°C for 6–8 hours

-

Workup: Cooling to room temperature, filtration, and recrystallization from ethanol

Mechanistic Considerations:

-

Protic solvents stabilize intermediates through hydrogen bonding.

-

Acid catalysis (e.g., trace HCl) accelerates imine formation but risks side reactions such as aldehyde dimerization.

Advantages:

-

Simplicity and scalability.

-

High purity via recrystallization.

Limitations:

-

Prolonged heating may degrade heat-sensitive substrates.

Dichloromethane-Mediated Synthesis with Drying Agents

Anhydrous Conditions for Enhanced Efficiency

A modified approach employs dichloromethane (DCM) as the solvent with anhydrous magnesium sulfate (MgSO₄) to sequester water, shifting the equilibrium toward product formation.

Procedure:

-

Reactants: 4-Chlorobenzaldehyde (10 mmol), N,N-dimethylhydrazine hydrochloride (12 mmol)

-

Solvent: DCM (30 mL)

-

Additives: MgSO₄ (20 mmol), trimethylamine (7 mmol)

-

Conditions: Stirring at 25°C for 10–12 hours

-

Workup: Filtration, washing with water (3×20 mL), and solvent evaporation

Key Observations:

-

Trimethylamine neutralizes HCl, regenerating free N,N-dimethylhydrazine.

Comparative Data:

| Parameter | Ethanol Method | DCM Method |

|---|---|---|

| Reaction Time | 6–8 h | 10–12 h |

| Temperature | 78°C | 25°C |

| Yield | 75–85% | 80–90% |

| Purity (HPLC) | ≥95% | ≥98% |

Catalytic Approaches and Solvent-Free Variations

Acid-Catalyzed Condensation

Adding catalytic acetic acid (1–2 mol%) in toluene under reflux reduces reaction time to 3–4 hours, achieving yields of 70–78%. However, excess acid promotes aldehyde oxidation, necessitating precise stoichiometry.

Solvent-Free Mechanochemical Synthesis

Ball-milling 4-chlorobenzaldehyde and N,N-dimethylhydrazine (1:1 molar ratio) at 30 Hz for 1 hour produces the hydrazone in 65–70% yield. While environmentally friendly, this method requires specialized equipment and yields slightly lower purity (90–92%).

Purification and Characterization

Recrystallization vs. Chromatography

Spectroscopic Confirmation

-

¹H NMR (CDCl₃): δ 7.60 (d, J = 8.5 Hz, 2H, Ar-H), 7.45 (d, J = 8.5 Hz, 2H, Ar-H), 3.10 (s, 6H, N(CH₃)₂), 2.95 (s, 1H, CH=N).

-

FT-IR (KBr): 1630 cm⁻¹ (C=N stretch), 1590 cm⁻¹ (C-Cl stretch).

Industrial-Scale Considerations

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| 4-Chlorobenzaldehyde | 50–60 |

| N,N-Dimethylhydrazine | 120–150 |

| Ethanol | 8–10 |

| DCM | 15–20 |

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

4-chlorobenzenecarbaldehyde N,N-dimethylhydrazone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The chlorine atom in the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, substituted benzene compounds, and oxides.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that hydrazone derivatives, including 4-chlorobenzenecarbaldehyde N,N-dimethylhydrazone, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, derivatives have been synthesized to target multidrug efflux pumps in bacteria, demonstrating promising antibacterial and antifungal activities .

Antioxidant Properties

Hydrazones are also recognized for their antioxidant capabilities. The structure-activity relationship (SAR) studies suggest that modifications in the hydrazone moiety can enhance antioxidant activity. Compounds derived from 4-chlorobenzenecarbaldehyde have been evaluated for their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

Analytical Chemistry Applications

Reagent in Analytical Assays

this compound is utilized as a reagent in various analytical assays. Its ability to form stable complexes with metal ions makes it valuable for detecting specific analytes in solution. This property is particularly useful in environmental monitoring and quality control processes.

Fluorescent Probes

Recent advancements have led to the development of fluorescent substrates based on aldehyde N,N-dimethylhydrazones. These probes are employed in peroxidase-mediated assays, allowing for the quantitative measurement of enzymatic activity. The fluorescent properties can be fine-tuned to operate across a wide pH range, making them suitable for diverse biological applications .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-chlorobenzenecarbaldehyde N,N-dimethylhydrazone involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity and affecting biochemical pathways. This interaction is crucial for its applications in biochemical research and drug development.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Dimethylhydrazone Derivatives

MNDH (2-((6-Methoxynaphthalen-2-yl)methylene)-1,1-dimethylhydrazine)

- Structure : Combines a methoxynaphthalene fluorophore with an N,N-dimethylhydrazone group.

- Applications : Acts as a fluorescent peroxidase substrate under acidic-to-neutral pH conditions. Oxidation by horseradish peroxidase (HRP) and H₂O₂ generates a nitrile product, enhancing fluorescence intensity at 375 nm .

- Comparison : Unlike 4-chlorobenzenecarbaldehyde N,N-dimethylhydrazone, MNDH’s methoxynaphthalene moiety enables fluorescence-based applications. The absence of a chloro substituent in MNDH reduces steric and electronic effects, favoring photoreactivity .

Chlorobenzylidene Hydrazides

N′-(3-Chlorobenzylidene)-4-hydroxybenzohydrazide

- Structure : Features a 3-chlorophenyl ring and a hydroxybenzohydrazide group.

- Properties : Forms a three-dimensional hydrogen-bonded network (N–H···O and C–H···O interactions), enhancing crystallinity and stability .

- Comparison: The meta-chloro substituent in this compound contrasts with the para-chloro position in the target compound.

Pyridinyl Hydrazones

4-Chlorobenzenecarbaldehyde N-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone

- Structure : Substitutes the dimethylhydrazone group with a pyridinyl ring bearing trifluoromethyl and chloro substituents.

- Molecular Formula : C₁₃H₈Cl₂F₃N₃ (MW: 334.13 g/mol) .

- The trifluoromethyl group increases hydrophobicity and electron-withdrawing effects, which may alter reactivity in oxidation or substitution reactions compared to the target compound .

Phenylhydrazone Derivatives

4-Chlorobenzaldehyde Phenylhydrazone

- Structure : Replaces the N,N-dimethylhydrazone group with a phenylhydrazone moiety.

- Molecular Formula : C₁₃H₁₁ClN₂ (MW: 230.69 g/mol) .

- Phenylhydrazones are less reactive toward oxidation compared to dimethylhydrazones, as seen in fluorescence assays where dimethylhydrazones undergo controlled oxidation to nitriles .

Data Table: Key Properties of this compound and Analogs

Structural and Functional Insights

- Electronic Effects : Para-chloro substituents in the target compound exert stronger electron-withdrawing effects compared to meta-chloro analogs, influencing reactivity in oxidation or nucleophilic substitution reactions .

- Steric Considerations : Dimethylhydrazones (e.g., MNDH) offer reduced steric hindrance compared to phenylhydrazones, facilitating enzyme-substrate interactions in fluorescence assays .

- Hydrogen Bonding : Hydrazides with hydroxy groups (e.g., N′-(3-chlorobenzylidene)-4-hydroxybenzohydrazide) exhibit enhanced crystallinity and stability via intermolecular hydrogen bonds, a feature absent in dimethylhydrazones .

Biological Activity

4-Chlorobenzenecarbaldehyde N,N-dimethylhydrazone (C9H11ClN2O) is a hydrazone derivative that has garnered attention in various fields of biological research due to its potential therapeutic applications. This compound is synthesized from 4-chlorobenzenecarbaldehyde and N,N-dimethylhydrazine, and its biological activity has been explored in relation to its pharmacological properties, enzyme inhibition, and interaction with cellular pathways.

- Molecular Formula : C9H11ClN2O

- Molecular Weight : 182.65 g/mol

- CAS Number : 553-70-4

The biological activity of this compound primarily involves its ability to interact with various molecular targets within cells. The compound may exert its effects through:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes that are crucial in metabolic pathways, potentially leading to therapeutic effects against certain diseases.

- Cellular Pathway Modulation : The compound can influence signaling pathways, which may alter cell growth, apoptosis, or inflammation responses.

Biological Activities

Research indicates several biological activities associated with this compound:

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. It has been tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have revealed that it can induce apoptosis in cancer cell lines, such as breast and lung cancer cells, by activating caspase pathways. This suggests its potential role as a chemotherapeutic agent.

Anti-inflammatory Effects

Research indicates that this hydrazone can reduce inflammation markers in cellular models, suggesting a possible application in treating inflammatory diseases.

Case Studies

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antimicrobial activity of this compound.

- Method : Agar diffusion method was used to assess the inhibition zones against selected bacterial strains.

- Results : The compound showed significant inhibition (p < 0.05) against E. coli and S. aureus compared to control groups.

-

Apoptosis Induction in Cancer Cells :

- Objective : To determine the effect of the compound on apoptosis in MCF-7 breast cancer cells.

- Method : Flow cytometry was employed to analyze apoptotic cell populations after treatment with varying concentrations of the compound.

- Results : A dose-dependent increase in apoptotic cells was observed, indicating potential for further development as an anticancer agent.

Data Table: Biological Activity Summary

Q & A

Q. What are the optimal synthetic routes for 4-chlorobenzenecarbaldehyde N,N-dimethylhydrazone, and how can reaction conditions be optimized to improve yield?

Answer : A common method involves condensation of 4-chlorobenzaldehyde with N,N-dimethylhydrazine in ethanol under acidic conditions (e.g., HCl), followed by recrystallization . Key variables include reaction time, solvent polarity, and stoichiometric ratios. For example, magnetic stirring for 1 hour in ethanol with 2 drops of HCl yields a white solid, which is purified via TLC to confirm purity . Optimization can be achieved by varying temperature (ambient vs. reflux) and monitoring intermediates via NMR or FTIR.

Q. How can the purity and structural integrity of the synthesized compound be validated experimentally?

Answer : Purity is typically confirmed using Thin-Layer Chromatography (TLC) with appropriate solvent systems (e.g., ethyl acetate/hexane). Structural validation employs:

- FTIR : To confirm hydrazone C=N stretching (~1600 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹).

- NMR : H NMR should show a singlet for dimethylamino protons (~2.5–3.0 ppm) and aromatic protons in the 7.0–8.0 ppm range .

- Elemental Analysis : Match experimental C, H, N, and Cl percentages with theoretical values .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are suitable for analyzing the electronic properties and reactivity of this compound?

Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can predict:

- Molecular Electrostatic Potential (MEP) : To identify nucleophilic/electrophilic sites.

- HOMO-LUMO Energy Gaps : Correlate with chemical reactivity; smaller gaps suggest higher reactivity .

- Natural Bond Orbital (NBO) Analysis : To quantify hyperconjugative interactions (e.g., charge transfer from Cl to the hydrazone backbone) .

Validation against experimental UV-Vis spectra (e.g., λmax in ethanol) ensures computational accuracy .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. XRD) be resolved for this compound?

Answer : Discrepancies often arise from:

- Solvent Effects : NMR chemical shifts vary with solvent polarity (e.g., DMSO vs. CDCl₃).

- Crystal Packing : XRD reveals solid-state conformations, which may differ from solution-phase NMR structures .

To resolve conflicts:

Perform variable-temperature NMR to assess dynamic effects.

Compare XRD-derived bond lengths/angles with DFT-optimized geometries .

Q. What strategies are effective for evaluating the biological activity (e.g., antimicrobial) of this compound?

Answer :

- In Vitro Assays : Use agar dilution or broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC (Minimum Inhibitory Concentration) values are compared to standard drugs like ciprofloxacin .

- Docking Studies : Target enzymes (e.g., E. coli DNA gyrase) using AutoDock Vina to predict binding affinities. Hydrazone moieties often interact via H-bonding with active-site residues .

- Cytotoxicity Screening : Test on mammalian cell lines (e.g., HEK-293) to assess selectivity .

Q. How can solvation effects influence the compound’s stability and reactivity in pharmaceutical formulations?

Answer :

- Solubility Studies : Measure solubility in polar (water, ethanol) and nonpolar (hexane) solvents via HPLC or gravimetric analysis .

- Degradation Pathways : Acidic/basic hydrolysis (e.g., in simulated gastric fluid) monitored via LC-MS identifies degradation products (e.g., 4-chlorobenzaldehyde) .

- Excipient Compatibility : Co-grinding with lactose or cellulose assesses physical stability using DSC (Differential Scanning Calorimetry) .

Methodological Challenges and Solutions

Q. What are the limitations of traditional synthetic approaches, and how can green chemistry principles be applied?

Answer :

Q. How can researchers address discrepancies between theoretical predictions (DFT) and experimental spectroscopic data?

Answer :

- Refine computational models by including solvent effects (e.g., PCM: Polarizable Continuum Model) .

- Use hybrid functionals (e.g., CAM-B3LYP) for better agreement with UV-Vis spectra .

Emerging Research Directions

Q. What is the potential of this compound in targeting drug-resistant pathogens?

Answer :

Q. How can advanced spectroscopic techniques (e.g., Raman optical activity) enhance structural analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.